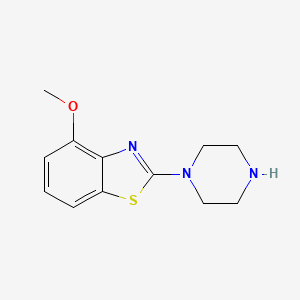

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole

Vue d'ensemble

Description

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C12H15N3OS and a molecular weight of 249.34 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a methoxy group and a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminothiophenol with methoxyacetyl chloride to form 2-methoxybenzothiazole. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Methoxyacetyl chloride: Used in the initial synthesis step.

Piperazine: Reacts with the intermediate to form the final product.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. Other products depend on the specific reactions and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole. A library of novel benzothiazole-piperazine conjugates was synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Many of these compounds showed moderate to potent activity, indicating the potential for developing effective chemotherapeutic agents based on this scaffold .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was performed on a series of 1,2,3-triazole-based benzothiazole-piperazine hybrids. The study found that specific substitutions on the benzothiazole ring significantly influenced the anticancer efficacy. For instance, compounds with particular functional groups exhibited enhanced activity against selected cancer cell lines compared to standard treatments .

Antimicrobial and Antiviral Properties

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. This compound has been investigated for its action against various pathogens. The compound has shown promise as an anti-HIV agent in preliminary studies, contributing to the ongoing search for effective treatments against viral infections .

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory and analgesic agent has been explored in several research efforts. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models, making them candidates for further development in treating inflammatory diseases .

PPARδ Agonist Activity

Recent findings suggest that certain derivatives of benzothiazoles, including those containing a piperazine moiety like this compound, can act as agonists for peroxisome proliferator-activated receptor delta (PPARδ). This receptor is implicated in metabolic regulation and has become a target for treating conditions such as hypercholesterolemia .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Studies have indicated that benzothiazole derivatives can effectively reduce parasite viability, suggesting their potential application in treating parasitic infections .

Data Summary Table

| Application | Activity | Remarks |

|---|---|---|

| Anticancer | Moderate to potent | Effective against MCF7 and HCT116 cell lines |

| Antimicrobial | Broad-spectrum | Potential anti-HIV activity |

| Anti-inflammatory | Significant | Promising for inflammatory disease treatment |

| PPARδ Agonist | High selectivity | Potential treatment for metabolic syndrome |

| Anthelmintic | Effective | Reduces viability of parasitic infections |

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antibacterial studies, it may inhibit bacterial growth by interfering with essential cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole include:

3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with a piperazine moiety.

2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a piperazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Activité Biologique

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. With the molecular formula C12H15N3OS and a molecular weight of 249.34 g/mol, this compound is primarily studied for its potential applications in drug development, particularly in antibacterial and anticancer therapies.

The biological activity of this compound is attributed to its interaction with various biological macromolecules:

- Target Interactions : The compound has been shown to interact with bacterial enzymes, disrupting their normal function and demonstrating antibacterial activity .

- Biochemical Pathways : It influences several biochemical pathways by altering gene expression and cellular metabolism, which can lead to changes in cell growth and differentiation .

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the table below:

Antibacterial Activity

Research indicates that this compound effectively inhibits the growth of several bacterial strains. In vitro studies have demonstrated its potency against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

In studies involving various cancer cell lines, this compound has shown promising results. For instance, it exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells with IC50 values indicating significant antiproliferative activity . The compound's ability to inhibit key signaling pathways involved in tumor growth further supports its potential as an anticancer drug.

Anti-inflammatory Effects

In a comparative study, derivatives of piperazine including this compound were evaluated for their ability to reduce inflammatory cytokines. Results showed that this compound could inhibit TNF-α and IL-6 production effectively, suggesting its role in managing inflammatory conditions .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it undergoes hepatic metabolism primarily through phase I and phase II reactions. Its distribution within tissues is mediated by various transporters, which play a crucial role in its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCRORSEITVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.